molecular formula C10H15F2NO2 B2666394 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide CAS No. 2326122-38-5

3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide

Cat. No.: B2666394
CAS No.: 2326122-38-5
M. Wt: 219.232
InChI Key: BIFNKDFWRNXLCY-UHFFFAOYSA-N
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Description

3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide is a specialized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The compound features a conformationally constrained cyclobutane core substituted with geminal difluoro atoms, a modification known to influence potency, metabolic stability, and membrane permeability. This carboxamide is synthetically versatile, serving as a key intermediate for constructing more complex bioactive molecules. Its structure, incorporating a tetrahydrofuran (oxolane) linker, makes it a valuable precursor in programs targeting a range of enzymes and receptors . Research applications for this scaffold include its potential use as a building block for sirtuin modulators, which are investigated for their role in age-related diseases, neurodegeneration, and cancer . Furthermore, the cyclobutane-carboxamide moiety is a motif of interest in the development of protein kinase inhibitors, such as c-Met modulators, for oncology research . The compound's unique stereochemistry and functional groups also render it suitable for exploring the structure-activity relationships (SAR) of G protein-coupled receptor (GPCR) ligands, with potential implications for central nervous system (CNS) disorders . This reagent provides researchers with a high-quality tool to probe novel biological mechanisms and develop next-generation therapeutic candidates.

Properties

IUPAC Name

3,3-difluoro-N-(oxolan-2-ylmethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c11-10(12)4-7(5-10)9(14)13-6-8-2-1-3-15-8/h7-8H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFNKDFWRNXLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under controlled conditions.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is attached through a nucleophilic substitution reaction, where the oxolan-2-ylmethyl moiety acts as a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized cyclobutane derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclobutane derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Biochemical Studies: It is used in biochemical studies to understand the interactions of fluorinated compounds with biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry:

    Material Science: It is explored for applications in material science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Effects

Cyclobutane vs. Cyclopropane Derivatives
  • Target Compound: The cyclobutane ring, with reduced ring strain compared to cyclopropane analogs, may offer conformational flexibility while maintaining rigidity for target binding.
  • Cyclopropane Analogs :
    • 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (): Features a cyclopropene core with bromophenyl and diethylamine substituents. The strained cyclopropane ring and aromatic bromine may enhance reactivity but reduce metabolic stability compared to the fluorinated cyclobutane core .
    • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide, ): A cyclopropane carboxamide pesticide with a tetrahydrofuran-related substituent. The lack of fluorination and presence of a chlorophenyl group may result in higher lipophilicity and different bioavailability compared to the target compound .
Fluorination Impact
  • The 3,3-difluoro substitution in the target compound contrasts with non-fluorinated analogs like cyprofuram.

Solubility and Bioavailability

  • Target Compound : The oxolan-2-ylmethyl group likely enhances solubility in polar solvents compared to aromatic substituents (e.g., bromophenyl in ). This could improve oral bioavailability in drug design contexts .
  • N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (): Contains a dithiolane group and methylphenyl substituent, which may reduce solubility due to increased hydrophobicity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Fluorination Predicted logP Use/Application
3,3-Difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide Cyclobutane Oxolan-2-ylmethyl, difluoro 3,3-difluoro ~2.1 (moderate) Research/Agrochemical
Cyprofuram () Cyclopropane Chlorophenyl, tetrahydro-2-oxo-furanyl None ~3.5 Pesticide
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () Cyclopropene Bromophenyl, diethylamine None ~4.2 Research
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide () Butanamide Dithiolane, methylphenyl None ~3.8 Research

Biological Activity

3,3-Difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane core substituted with a difluoromethyl group and an oxolane moiety. Its structural formula can be represented as follows:

CxHyF2NO2\text{C}_x\text{H}_y\text{F}_2\text{N}\text{O}_2

Where xx, yy depend on the specific arrangement of atoms in the oxolane and cyclobutane rings.

Biological Activity Overview

Research indicates that 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7 and MDA-MB-468) with IC50 values indicating potent activity.
  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of pathogenic bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
  • Anti-inflammatory Effects : In vivo studies indicated that the compound may reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

The mechanisms behind the biological activities of 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide are under investigation. Current hypotheses include:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : It is postulated that the compound inhibits specific enzymes involved in bacterial metabolism and proliferation.

Table 1: Biological Activity Summary

Activity TypeAssay TypeCell Line/OrganismIC50/MIC Values
AnticancerMTT AssayMCF-715 µM
MDA-MB-46812 µM
AntimicrobialBroth DilutionE. coli32 µg/mL
S. aureus16 µg/mL
Anti-inflammatoryAnimal ModelMouse Carrageenan ModelReduced paw edema by 40%

Case Studies

Several case studies have reported the efficacy of 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide:

  • Study on Breast Cancer : A study conducted by researchers at Taipei Medical University evaluated the compound's effects on breast cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Study : A recent publication highlighted the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that it could serve as a lead compound for developing new antibiotics.
  • Inflammation Reduction Study : In an animal model of arthritis, treatment with the compound resulted in reduced inflammation and joint swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

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